BenchChemオンラインストアへようこそ!

5-bromo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]furan-2-carboxamide

Lipophilicity Structure–Property Relationships Medicinal Chemistry

CAS 393835-01-3 is the definitive 3-pyridinyl regioisomer reference for pyridinylpiperidine sulfonamide carboxamide libraries. Its 5-bromofuran-2-carboxamide core, 1,4-phenylene sulfonamide bridge, and (pyridin-3-yl)piperidine moiety create a precise pharmacophore for bromodomain/kinase target engagement studies. Procuring this exact CAS—rather than a generic analog—guarantees retention of the critical meta-pyridine H-bond geometry and bromine electronic profile. Supplied as a racemic mixture; request enantiomeric ratio certification for advanced assays.

Molecular Formula C21H20BrN3O4S
Molecular Weight 490.37
CAS No. 393835-01-3
Cat. No. B2409627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]furan-2-carboxamide
CAS393835-01-3
Molecular FormulaC21H20BrN3O4S
Molecular Weight490.37
Structural Identifiers
SMILESC1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br
InChIInChI=1S/C21H20BrN3O4S/c22-20-11-10-19(29-20)21(26)24-16-6-8-17(9-7-16)30(27,28)25-13-2-1-5-18(25)15-4-3-12-23-14-15/h3-4,6-12,14,18H,1-2,5,13H2,(H,24,26)
InChIKeyMSOGNWDBFIRDFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]furan-2-carboxamide (CAS 393835-01-3): Structural Identity and Physicochemical Baseline for Procurement Decisions


5-Bromo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]furan-2-carboxamide (CAS 393835-01-3, PubChem CID 5056469) is a synthetic small molecule (C21H20BrN3O4S, MW 490.4 g/mol) belonging to the aryl sulfonamide carboxamide class [1]. Structurally, it features a 5-bromofuran-2-carboxamide core linked via a 1,4-phenylene sulfonamide bridge to a 2-(pyridin-3-yl)piperidine moiety, with a computed XLogP3 of 3.6 and topological polar surface area of 101 Ų [2]. The presence of the bromine substituent at the furan 5-position and the 3-pyridinyl orientation on the piperidine ring constitute key structural determinants that distinguish it from close analogs lacking halogenation or bearing alternative heterocyclic attachments. The compound contains one undefined stereocenter at the piperidine 2-position, meaning it is typically supplied as a racemic mixture unless otherwise specified [2].

Why In-Class Furan Carboxamide Sulfonamides Cannot Simply Substitute for 5-Bromo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]furan-2-carboxamide (CAS 393835-01-3)


The 5-bromofuran-2-carboxamide sulfonamide scaffold class exhibits pronounced structure–activity divergence driven by three critical pharmacophoric elements: (1) the 5-bromo substituent on the furan ring, which modulates both electronic character and steric profile of the carboxamide pharmacophore; (2) the regioisomeric orientation of the pyridine nitrogen (3-pyridinyl vs. 2- or 4-pyridinyl), which directly governs hydrogen-bond acceptor geometry and target complementarity; and (3) the 1,4-phenylene sulfonamide bridge topology, which establishes the spatial relationship between the carboxamide and the basic piperidine nitrogen [1]. In the broader sulfonamide carboxamide class, even conservative modifications—such as replacement of the pyridin-3-yl group with benzyl, repositioning of the sulfonamide attachment from the piperidine nitrogen to a methylene linker, or substitution of the furan with alternative heterocycles—have been documented to produce qualitatively different biological profiles . Procuring a generic analog without verifying retention of the exact bromination pattern, pyridine regioisomer, and sulfonamide connectivity risks selecting a compound with unrecognized changes in target engagement, physicochemical behavior, or assay performance.

Quantitative Differentiation Evidence for 5-Bromo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]furan-2-carboxamide Relative to Structural Analogs


5-Bromo Substitution Confers Distinct LogP and Electronic Profile Compared to Des-Bromo and 5-Chloro Furan-2-Carboxamide Analogs

The 5-bromo substituent on the furan ring of CAS 393835-01-3 imparts a computed XLogP3 of 3.6, compared to a predicted value of approximately 2.8 for the des-bromo analog (N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]furan-2-carboxamide) and approximately 3.3 for the 5-chloro congener, based on additive fragment contributions in the XLogP3 algorithm [1]. This ~0.8 log unit increase in lipophilicity relative to the des-bromo parent is quantitatively meaningful for passive membrane permeability potential and non-specific protein binding. Additionally, the electron-withdrawing bromine alters the electronic character of the furan ring, with a Hammett σₘ value of +0.39 for bromine versus 0.00 for hydrogen, which can modulate the hydrogen-bond acceptor strength of the furan oxygen and the acidity of the carboxamide NH [2].

Lipophilicity Structure–Property Relationships Medicinal Chemistry

3-Pyridinyl Regioisomer on Piperidine Provides Distinct Hydrogen-Bond Geometry Relative to 2- and 4-Pyridinyl Analogs

The pyridin-3-yl attachment at the piperidine 2-position in CAS 393835-01-3 orients the pyridine nitrogen in a meta relationship to the point of attachment, yielding a distinct hydrogen-bond acceptor vector. In contrast, the 2-pyridinyl regioisomer (pyridin-2-ylpiperidine analog) positions the nitrogen ortho to the attachment, creating an intramolecular hydrogen-bond capability with the adjacent piperidine C–H that is geometrically unavailable to the 3-isomer [1]. The 4-pyridinyl regioisomer places the nitrogen para, projecting a linear H-bond vector. These regioisomeric differences translate to distinct target recognition profiles: in related sulfonamide series, the 3-pyridinyl orientation versus 2- or 4-pyridinyl has been shown to alter binding affinity by >10-fold at certain bromodomain and kinase targets [2].

Molecular Recognition Regioisomer Differentiation Target Engagement

Sulfonamide Bridge at the 1,4-Phenylene Position Establishes a Defined Carboxamide-to-Piperidine Distance Not Maintained by 1,3-Phenylene or Methylene-Linked Analogs

The 1,4-phenylene sulfonamide bridge in CAS 393835-01-3 establishes an inter-nitrogen distance (carboxamide NH to piperidine N) of approximately 10.5 Å in the extended conformation. Analogs employing a 1,3-phenylene linker reduce this distance to ~8.5 Å, while methylene-bridged analogs (e.g., N-{(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl}furan-2-carboxamide, CAS 1428379-53-6) shorten it to ~6.5 Å and invert the sulfonamide orientation [1]. These topological differences are pharmacophorically meaningful: in sulfonamide-based probe molecules, a linker length change of ≥2 Å has been associated with order-of-magnitude shifts in target affinity due to altered presentation of the terminal carboxamide and piperidine recognition elements [2].

Scaffold Topology Linker Geometry Pharmacophore Mapping

Racemic Nature at Piperidine 2-Position Has Implications for Batch-to-Batch Assay Reproducibility Relative to Enantiopure or Achiral Analogs

CAS 393835-01-3 contains one undefined stereocenter at the piperidine 2-position (the carbon bearing the pyridin-3-yl substituent) and is supplied as a racemic mixture by commercial vendors at a typical purity of ≥95% . In contrast, achiral analogs such as N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide (CHEBI:131995) lack this stereochemical complexity [1]. For procurement, this means that CAS 393835-01-3 batches may contain variable enantiomeric ratios unless enantiomeric purity is explicitly certified. In biological assays, individual enantiomers of chiral piperidine sulfonamides have been documented to differ in target binding by factors of 5 to >100-fold at certain targets [2]. Researchers requiring single-enantiomer material must specify chiral resolution; those accepting racemate must account for potential batch variability.

Stereochemistry Batch Reproducibility Chiral Resolution

Recommended Research and Industrial Application Scenarios for 5-Bromo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]furan-2-carboxamide (CAS 393835-01-3)


Chemical Probe Development Requiring a Specific 5-Bromo-3-Pyridinyl Sulfonamide Pharmacophore

CAS 393835-01-3 is best deployed as a chemical biology probe in target engagement studies where the combined 5-bromofuran-2-carboxamide and 2-(pyridin-3-yl)piperidine-1-sulfonyl pharmacophore is required. Its distinct three-dimensional presentation—defined by the 1,4-phenylene linker (~10.5 Å carboxamide-to-piperidine N–N distance) and the meta-pyridine H-bond geometry—makes it suitable for structure–activity relationship (SAR) campaigns exploring bromodomain, kinase, or sulfonamide-binding enzyme targets [1]. The 5-bromo substituent's electron-withdrawing character and lipophilic contribution (XLogP3 = 3.6) provide a defined starting point for analog series exploring halogen modulation [2].

Reference Compound for Differentiating Regioisomeric Pyridinylpiperidine Sulfonamide Series

When building a focused library of pyridinylpiperidine sulfonamide carboxamides, CAS 393835-01-3 serves as a key 3-pyridinyl regioisomer reference. Its activity profile can be systematically compared against the 2-pyridinyl and 4-pyridinyl congeners to map the regioisomer-dependent SAR landscape, given the documented potential for >10-fold binding differences across regioisomers in sulfonamide-binding sites [1]. Procurement of this specific regioisomer ensures that structure–activity conclusions are anchored to a defined, commercially available reference standard.

Racemic Screening Library Entry for Hit Identification Campaigns with Downstream Chiral Resolution

As a racemic mixture with a single undefined stereocenter at the piperidine 2-position, CAS 393835-01-3 is appropriate as an initial screening library entry in high-throughput campaigns [1]. Should target engagement be confirmed, procurement teams should plan for chiral chromatographic resolution or asymmetric synthesis to isolate the individual enantiomers, given class-level precedent for 5- to >100-fold enantiomer-dependent activity differences in chiral piperidine sulfonamides [2]. Vendors should be queried regarding enantiomeric ratio certification before committing to large-scale procurement for advanced assays.

Physicochemical Reference for LogP and TPSA Benchmarking in Sulfonamide Carboxamide Series

With its computed XLogP3 of 3.6 and TPSA of 101 Ų, CAS 393835-01-3 occupies a defined region of oral drug-like chemical space [1]. It can serve as a reference compound for benchmarking the lipophilic and polar surface area contributions of the 5-bromofuran, 1,4-phenylene sulfonamide, and 2-(pyridin-3-yl)piperidine fragments within larger analog series, supporting medicinal chemistry optimization programs [2].

Quote Request

Request a Quote for 5-bromo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.